

Potential off-target effects of AUR1545

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Compound of Interest		
Compound Name:	AUR1545	
Cat. No.:	B15606614	Get Quote

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Disclaimer: The following information is provided for research purposes only. **AUR1545** is a hypothetical Aurora kinase inhibitor. The data presented here are based on known characteristics of other well-documented Aurora kinase inhibitors, such as Alisertib (Aurora A selective), Barasertib (Aurora B selective), and Danusertib (pan-Aurora inhibitor), to provide a representative guide for researchers.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for AUR1545?

A1: **AUR1545** is an inhibitor of Aurora kinases, which are serine/threonine kinases essential for the proper execution of mitosis. Inhibition of these kinases leads to defects in mitotic spindle formation, chromosome segregation, and cytokinesis, ultimately resulting in cell cycle arrest and apoptosis in rapidly dividing cells.[1][2][3]

Q2: I am observing a phenotype that doesn't align with standard Aurora kinase inhibition (e.g., effects in non-dividing cells, unexpected pathway activation). What could be the cause?

A2: This could be due to off-target effects. Like many kinase inhibitors that target the ATP-binding pocket, **AUR1545** may inhibit other kinases or proteins, especially at higher concentrations. For example, some Aurora kinase inhibitors are known to have activity against receptor tyrosine kinases like FGFR1, Abl, and FLT3.[2][3] These off-target activities can trigger unintended signaling pathways, leading to unexpected biological outcomes.







Q3: What are the most common off-target effects and associated toxicities observed with Aurora kinase inhibitors?

A3: Common toxicities observed in clinical and preclinical studies of Aurora kinase inhibitors include myelosuppression (neutropenia, thrombocytopenia) and gastrointestinal issues (mucositis, stomatitis).[1][4][5] These can be a result of both on-target effects in rapidly dividing hematopoietic and epithelial cells and potential off-target kinase inhibition. For instance, inhibition of kinases like FLT3 and KIT can contribute to hematological toxicities.[6]

Q4: How can I confirm if the phenotype I'm observing is due to an on-target or off-target effect of **AUR1545**?

A4: To dissect on-target versus off-target effects, a multi-pronged approach is recommended:

- Use a structurally different inhibitor: Compare the phenotype induced by AUR1545 with that
 of another Aurora kinase inhibitor from a different chemical class. A consistent phenotype
 suggests an on-target effect.
- Genetic knockdown/knockout: Use siRNA, shRNA, or CRISPR/Cas9 to reduce the
 expression of Aurora kinase. If the resulting phenotype mimics treatment with AUR1545, it
 confirms the effect is on-target.
- Dose-response analysis: Off-target effects often require higher concentrations of the inhibitor than on-target effects. A careful dose-response study can help differentiate between the two.
- Rescue experiment: If possible, overexpressing a drug-resistant mutant of the target kinase should rescue the on-target phenotype but not the off-target effects.

Troubleshooting Guide

Troubleshooting & Optimization

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Observed Issue	Potential Cause	Recommended Troubleshooting Steps
High Cell Death at Low Doses	Off-target toxicity	1. Perform a wide dose- response curve to determine the IC50 for proliferation and compare it to the IC50 for target inhibition (e.g., p- Histone H3 reduction).2. Screen AUR1545 against a kinase panel to identify potent off-targets (See Protocol 1).3. Validate key off-targets in a cellular context (See Protocol 2).
Unexpected Signaling Pathway Activation	Off-target kinase inhibition	1. Review the known off-target profile of AUR1545 or similar compounds.2. Use phosphoproteomics or Western blotting to analyze the activation state of suspected off-target pathways (e.g., MAPK/ERK, PI3K/Akt).3. Use specific inhibitors for the suspected off-target kinase to see if it phenocopies the effect.
Inconsistent Results Between Batches	Compound stability or purity issues	1. Verify the purity and integrity of your AUR1545 stock solution.2. Prepare fresh dilutions for each experiment from a validated stock.3. Store the compound under recommended conditions (typically -20°C or -80°C, protected from light).



		1. Ensure cell line authenticity
		and passage number are
		consistent.2. Verify that assay
		parameters (e.g., cell density,
Discrepancy with Published	Different experimental	incubation time, serum
Data	conditions	concentration) match the
		reference protocol.3. Consider
		that different cell lines can
		have varying expression levels
		of on- and off-target kinases.

Off-Target Kinase Inhibition Profile

The selectivity of a kinase inhibitor is crucial for interpreting experimental results. While a comprehensive public dataset for a hypothetical compound like **AUR1545** is unavailable, the following table presents known off-target data for the real-world inhibitor Danusertib (PHA-739358) to illustrate a typical kinase inhibition profile. Other inhibitors like Alisertib and Barasertib are known to be highly selective, but detailed public IC50 tables against broad kinase panels are limited.[2][7][8][9]

Table 1: Representative Off-Target Profile of Danusertib (PHA-739358)



Target Kinase	IC50 (nM)	Primary Cellular Function	Potential Phenotypic Consequence of Inhibition
Aurora A (On-Target)	13	Mitotic spindle formation, centrosome separation	Mitotic arrest, aneuploidy, apoptosis
Aurora B (On-Target)	79	Chromosome segregation, cytokinesis	Polyploidy, failed cell division, apoptosis
Aurora C (On-Target)	61	Meiosis, potential role in mitosis	Mitotic defects
Abl	25	Cell proliferation, differentiation, migration	May contribute to efficacy in CML
FGFR1	47	Angiogenesis, cell proliferation, survival	Anti-angiogenic effects, altered cell growth
TrkA	31	Neuronal survival and differentiation	Potential neurotoxicity or unexpected effects in neural-derived cells
c-RET	31	Cell proliferation, neuronal development	Altered growth signaling

Data compiled from multiple sources.[3][10] IC50 values can vary based on assay conditions.

Experimental Protocols

Protocol 1: Biochemical Kinase Profiling (Kinome Scan)

Objective: To determine the inhibitory activity of **AUR1545** against a broad panel of purified kinases in a cell-free system. This is a primary method for identifying potential off-targets.

Methodology:



- Compound Preparation: Prepare a stock solution of AUR1545 in 100% DMSO. Create a series of dilutions (e.g., 10-point, 3-fold serial dilution) in an appropriate buffer.
- Assay Plate Setup: In a multi-well plate, add the diluted AUR1545, a positive control inhibitor, and a vehicle control (DMSO).
- Kinase Reaction Initiation: Add a reaction mixture containing a specific purified kinase, its corresponding substrate peptide, and ATP (often radiolabeled [γ-³³P]ATP or in a system where ADP production is measured).
- Incubation: Allow the kinase reaction to proceed at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
- Reaction Termination and Detection:
 - Radiometric Assay: Stop the reaction and transfer the mixture to a filter membrane that captures the phosphorylated substrate. Measure the incorporated radioactivity using a scintillation counter.
 - Luminescence-Based Assay (e.g., ADP-Glo™): Add a reagent to stop the kinase reaction and deplete remaining ATP. Then, add a second reagent to convert the generated ADP into ATP, which drives a luciferase-luciferin reaction, producing a luminescent signal proportional to kinase activity.[11]
- Data Analysis: Calculate the percent inhibition for each kinase at each AUR1545
 concentration. Determine the IC50 value (the concentration of inhibitor required to reduce
 kinase activity by 50%) for each sensitive kinase by fitting the data to a dose-response
 curve.

Protocol 2: Cellular Assay for Off-Target Validation (Western Blot)

Objective: To confirm that an identified off-target kinase is inhibited by **AUR1545** inside intact cells by measuring the phosphorylation of its direct downstream substrate.

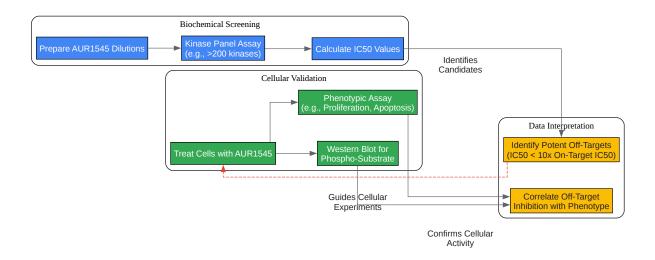
Methodology:



- Cell Culture and Treatment: Plate cells known to have an active signaling pathway for the suspected off-target kinase (e.g., a cell line with an activating FLT3 mutation). Treat the cells with a dose range of **AUR1545** for a specified time (e.g., 1-4 hours).
- Positive and Negative Controls: Include a known inhibitor of the off-target kinase as a
 positive control and a vehicle (DMSO) as a negative control.
- Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.
- Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay) to ensure equal loading.
- Western Blotting:
 - Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
 - Block the membrane to prevent non-specific antibody binding.
 - Incubate the membrane with a primary antibody specific to the phosphorylated form of the off-target's substrate (e.g., anti-phospho-STAT5 for the FLT3 pathway).
 - Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
 - Apply a chemiluminescent substrate (ECL) and detect the signal using an imaging system.
- Data Normalization and Analysis: Strip the membrane and re-probe with an antibody for the total (phosphorylated and unphosphorylated) substrate protein and a loading control (e.g., GAPDH or β-actin). A dose-dependent decrease in the ratio of phosphorylated to total substrate protein indicates cellular inhibition of the off-target kinase.

Visualizations

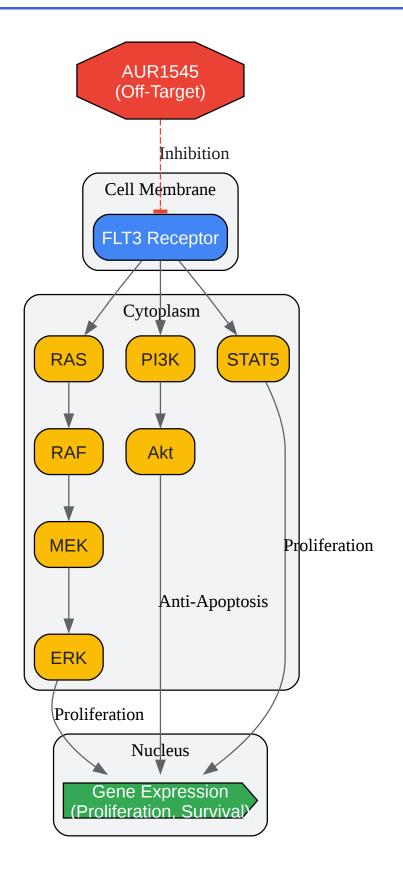




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Workflow for Identifying and Validating Off-Target Effects.





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Potential Off-Target Inhibition of the FLT3 Signaling Pathway.



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